N-(3-Chlorophenyl)-N'-(4-chlorophenyl)-N-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea
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Overview
Description
“3-(3-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA” is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA” typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the reaction of appropriate starting materials such as 2-aminothiophenol and α-haloketones under acidic or basic conditions.
Coupling with Chlorophenyl Groups: The synthesized thiazole intermediate is then coupled with 3-chlorophenyl isocyanate and 4-chlorophenyl isocyanate to form the desired urea derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the chlorophenyl groups.
Reduction: Reduction reactions can occur, potentially affecting the chlorophenyl groups or the urea moiety.
Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted urea derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand or catalyst in various organic reactions.
Material Science:
Biology and Medicine
Pharmacology: Investigation of its potential as a therapeutic agent due to its unique structural features.
Biochemistry: Study of its interactions with biological molecules and pathways.
Industry
Agriculture: Potential use as a pesticide or herbicide.
Polymer Science: Incorporation into polymers to enhance specific properties.
Mechanism of Action
The mechanism of action of “3-(3-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA” involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
3-(3-CHLOROPHENYL)-1-(4-CHLOROPHENYL)UREA: Lacks the thiazole ring, which may result in different chemical and biological properties.
3-(4-CHLOROPHENYL)-1-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA: Contains only one chlorophenyl group, potentially altering its reactivity and applications.
Uniqueness
The presence of both chlorophenyl groups and the thiazole ring in “3-(3-CHLOROPHENYL)-1-(4-CHLOROPHENYL)-3-(5-METHYL-4,5-DIHYDRO-1,3-THIAZOL-2-YL)UREA” imparts unique chemical properties, making it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H15Cl2N3OS |
---|---|
Molecular Weight |
380.3 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(4-chlorophenyl)-1-(5-methyl-4,5-dihydro-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C17H15Cl2N3OS/c1-11-10-20-17(24-11)22(15-4-2-3-13(19)9-15)16(23)21-14-7-5-12(18)6-8-14/h2-9,11H,10H2,1H3,(H,21,23) |
InChI Key |
PVRQPOJKMCLIQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(S1)N(C2=CC(=CC=C2)Cl)C(=O)NC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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